Propylene glycol acrylate

Catalog No.
S1902659
CAS No.
25584-83-2
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol acrylate

CAS Number

25584-83-2

Product Name

Propylene glycol acrylate

IUPAC Name

propane-1,2-diol;prop-2-enoic acid

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

AYEFIAVHMUFQPZ-UHFFFAOYSA-N

SMILES

CC(CO)O.C=CC(=O)O

Canonical SMILES

CC(CO)O.C=CC(=O)O

Propylene glycol acrylate (PGA), CAS 25584-83-2, is a functional monomer widely used in the synthesis of polymers for coatings, adhesives, and UV-curable resins. It is characterized by a polymerizable acrylate group and a reactive hydroxyl group, which provides a site for crosslinking and enhances properties like adhesion. Commercially available PGA is typically an isomeric mixture, consisting of approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate. This composition, along with its physical properties, dictates its performance and makes it a specific choice for formulators in applications such as automotive topcoats, photosensitive coatings, and industrial resins.

Direct substitution of Propylene glycol acrylate (PGA) with other common hydroxyalkyl monomers like hydroxyethyl acrylate (HEA) or hydroxypropyl methacrylate (HPMA) often leads to significant performance deviations. The additional methyl group in PGA compared to HEA alters the final polymer's glass transition temperature (Tg), flexibility, and hydrophilicity. Swapping PGA for its methacrylate counterpart, HPMA, results in substantially different polymerization kinetics; acrylates are known to have propagation and termination kinetic constants that can be orders of magnitude greater than methacrylates, affecting cure speed and manufacturing throughput. Furthermore, the inherent isomeric mixture of primary (2-hydroxypropyl acrylate) and secondary (1-hydroxy-2-propyl acrylate) alcohols in standard PGA provides a unique reactivity profile that is not present in single-isomer monomers like HEA, impacting crosslinking behavior and final network structure. These differences in viscosity, reactivity, and resulting polymer properties necessitate specific formulation adjustments, making simple one-to-one replacement unfeasible in optimized systems.

Formulation Advantage: Lower Viscosity than Hydroxyethyl Acrylate

Propylene glycol acrylate (PGA) exhibits a lower viscosity compared to its close structural analog, 2-hydroxyethyl acrylate (HEA). Technical datasheets report the viscosity of PGA at 20 °C as 9.1 mPa·s. In contrast, the viscosity for HEA at a slightly higher temperature of 25 °C is reported as 11.17 mPa·s. While a direct comparison at the same temperature is not available from these sources, the data strongly suggests PGA is the less viscous monomer.

Evidence DimensionViscosity
Target Compound Data9.1 mPa·s at 20 °C
Comparator Or Baseline2-Hydroxyethyl Acrylate (HEA): 11.17 mPa·s at 25 °C
Quantified DifferencePGA is ~2 mPa·s lower, despite being measured at a lower temperature which typically increases viscosity.
ConditionsAs reported in respective technical datasheets.

Lower monomer viscosity allows for the formulation of higher-solids coatings with reduced volatile organic compounds (VOCs) and can improve handling and application characteristics like flow and leveling.

Mechanical Property Control: Differentiated Glass Transition Temperature (Tg) from Key Alternatives

The glass transition temperature (Tg) of a homopolymer dictates the final material's flexibility and hardness. Poly(hydroxyethyl acrylate) (PHEA), the polymer of a common substitute, has a reported Tg of approximately -15 °C. In contrast, the methacrylate alternative, poly(hydroxypropyl methacrylate) (PHPMA), yields a much higher Tg. While a direct value for PHPMA is not readily available, the closely related poly(hydroxyethyl methacrylate) (PHEMA) has a Tg of 85 °C, and methacrylates consistently produce higher Tg polymers than their acrylate counterparts. The Tg for poly(propylene glycol acrylate) is not explicitly stated in the reviewed sources, but its structure, intermediate between HEA and HPMA, allows formulators to achieve mechanical properties distinct from these common benchmarks.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataTg is distinct from key benchmarks, allowing for tailored intermediate properties.
Comparator Or BaselinePoly(hydroxyethyl acrylate) (PHEA): ~ -15 °C. Poly(hydroxyethyl methacrylate) (PHEMA): 85 °C.
Quantified DifferenceSignificantly different Tg values, implying non-interchangeable mechanical performance (flexibility vs. rigidity).
ConditionsHomopolymerization of the respective monomers.

Selecting PGA allows for precise tuning of the final polymer's hardness and flexibility, which is critical in applications like pressure-sensitive adhesives or specific coatings where the Tg of poly(HEA) is too low (too soft) and that of poly(HPMA) is too high (too brittle).

Process Efficiency: Faster Cure Rates than Methacrylate Analogs

In UV-curing and other free-radical polymerization systems, acrylates consistently demonstrate higher reactivity than their corresponding methacrylates. A comparative study of multifunctional acrylates and methacrylates showed that the propagation and termination kinetic constants for acrylates were three orders of magnitude greater than for methacrylates. Another study noted that the curing rate for HEA was faster than for hydroxypropyl methacrylate (HPMA). This class-level difference means that formulations based on Propylene glycol acrylate will polymerize significantly faster than those based on Hydroxypropyl methacrylate (HPMA) under identical conditions.

Evidence DimensionPolymerization Rate Kinetic Constants (kp and kt)
Target Compound DataAcrylates exhibit significantly higher kinetic constants.
Comparator Or BaselineMethacrylates (e.g., HPMA) have kinetic constants that are orders of magnitude lower.
Quantified DifferencePropagation and termination constants are ~1000x greater for acrylates vs. methacrylates.
ConditionsPhotopolymerization reaction.

For industrial processes like UV-curable coatings, inks, and adhesives, a faster polymerization rate translates directly to higher production line speeds and increased manufacturing throughput.

High-Solids, Low-VOC Coatings and Inks

The lower viscosity of Propylene glycol acrylate compared to analogs like HEA is a distinct advantage in formulating high-solids coatings and inks. This allows for a reduction in the amount of solvent required to achieve a target application viscosity, helping manufacturers meet stringent regulations on Volatile Organic Compounds (VOCs) without compromising on processability.

Rapid-Cure UV Adhesives and Sealants

In applications requiring high manufacturing throughput, such as UV-cured adhesives and sealants, the intrinsically faster polymerization kinetics of the acrylate functional group give PGA a significant advantage over methacrylate-based alternatives like HPMA. This enables faster line speeds and more efficient production cycles.

Tailored Automotive and Industrial Resins

PGA is used to modify resins for premium automotive and industrial coatings to improve properties like adhesion and gloss retention. Its ability to produce polymers with a glass transition temperature (Tg) profile distinct from common substitutes like HEA allows for precise control over the final film's mechanical properties, balancing flexibility and hardness to meet specific performance requirements.

Related CAS

32029-53-1 (homopolymer)

Dates

Last modified: 04-14-2024

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